N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide is a synthetic organic compound that features a cyclopropyl group attached to a thiophene ring, a trifluoromethoxy group attached to a benzamide moiety, and a methyl group linking these two structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.
Benzamide Formation: The benzamide moiety can be synthesized through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.
Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-{[1-(thiophen-2-yl)ethyl]amino}benzamide
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)22-13-3-1-11(2-4-13)14(21)20-10-15(6-7-15)12-5-8-23-9-12/h1-5,8-9H,6-7,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJCJQPHFVJMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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